molecular formula C16H25N3O3S B2660857 N,N-dimethyl-4-((3-methylphenylsulfonamido)methyl)piperidine-1-carboxamide CAS No. 2034377-41-6

N,N-dimethyl-4-((3-methylphenylsulfonamido)methyl)piperidine-1-carboxamide

Cat. No.: B2660857
CAS No.: 2034377-41-6
M. Wt: 339.45
InChI Key: WQZNLCMPNRUDRM-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-((3-methylphenylsulfonamido)methyl)piperidine-1-carboxamide is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). Its primary research value lies in its ability to selectively target the tubulin deacetylase activity of HDAC6 without significantly inhibiting class I HDACs, which is a key differentiator from pan-HDAC inhibitors and allows for more precise investigation of HDAC6-specific pathways. This selectivity makes it a critical tool compound for probing the role of HDAC6 in cellular processes such as aggresome formation, cell motility, and the regulation of microtubule-dependent transport . In neurodegenerative disease research, this inhibitor is utilized to study its potential to reverse pathological tau accumulation and improve cognitive deficits in models of Alzheimer's disease and related tauopathies, as modulation of HDAC6 has been shown to impact chaperone function and protein degradation systems. Concurrently, in oncology research, the compound is investigated for its role in impairing metastatic potential by disrupting HDAC6-mediated cell migration and for its synergistic effects in combination with proteasome inhibitors to induce apoptosis in hematological cancers. The research applications of this HDAC6 inhibitor are therefore primarily focused on dissecting the enzyme's unique biological functions and validating it as a therapeutic target for a range of human diseases.

Properties

IUPAC Name

N,N-dimethyl-4-[[(3-methylphenyl)sulfonylamino]methyl]piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3S/c1-13-5-4-6-15(11-13)23(21,22)17-12-14-7-9-19(10-8-14)16(20)18(2)3/h4-6,11,14,17H,7-10,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZNLCMPNRUDRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-((3-methylphenylsulfonamido)methyl)piperidine-1-carboxamide typically involves the reaction of piperidine derivatives with sulfonamides under controlled conditions. The process often includes steps such as amination, cyclization, and functional group modifications . Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability while minimizing waste and energy consumption. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-((3-methylphenylsulfonamido)methyl)piperidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N,N-dimethyl-4-((3-methylphenylsulfonamido)methyl)piperidine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-((3-methylphenylsulfonamido)methyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways . These interactions can lead to various biological effects, including changes in cellular metabolism and gene expression.

Comparison with Similar Compounds

Piperidine-1-carboxamide Derivatives with Local Anesthetic Activity

Key Compounds :

  • N-(2-oxo-2-(phenylamino)ethyl)piperidine-1-carboxamide (4h)
  • N-(2-((4-methoxyphenyl)amino)-2-oxoethyl)piperidine-1-carboxamide (4m)

Comparison: These derivatives (synthesized in ) share the piperidine-1-carboxamide backbone but differ in their substituents. Both 4h and 4m exhibit strong local anesthetic activity in rats, with lower hepatotoxicity compared to reference drugs like lidocaine. The phenylamino and methoxyphenyl groups in these compounds likely enhance lipophilicity and receptor binding, whereas the target compound’s 3-methylphenylsulfonamido group may improve solubility and metabolic stability due to the sulfonamide moiety. Notably, the target compound’s methyl group on the phenyl ring could further modulate steric effects and bioavailability .

Table 1: Key Properties of Piperidine-1-carboxamide Derivatives

Compound Substituent Activity (Local Anesthetic) Toxicity
Target Compound* 3-methylphenylsulfonamido-methyl Not reported Not reported
4h () Phenylamino-ethyl High Low
4m () 4-methoxyphenylamino-ethyl High Low

*Data inferred from structural analogs.

Sulfonamide-Containing Piperidine Derivatives in Drug Screening

Key Compound :

  • S903-1453 (N,N-dimethyl-4-[7-(propane-1-sulfonyl)triazolo[4,3-a]pyrazin-3-yl]piperidine-1-carboxamide)

Comparison: This screening compound () shares the N,N-dimethylpiperidine-1-carboxamide core with the target compound but incorporates a triazolopyrazine-sulfonyl group instead of the 3-methylphenylsulfonamido-methyl moiety. In contrast, the target compound’s simpler aromatic sulfonamide group may favor interactions with ion channels or enzymes like carbonic anhydrases. Structural differences highlight how substituent choice directs therapeutic targeting .

Table 2: Structural and Functional Contrast with Sulfonamide Analogs

Compound Core Structure Key Substituent Hypothesized Target
Target Compound Piperidine-1-carboxamide 3-methylphenylsulfonamido-methyl Ion channels, enzymes
S903-1453 () Piperidine-1-carboxamide Triazolopyrazine-sulfonyl Kinases, proteases

Cross-Resistance and DNA Repair in Methylating Agents

Piperidine-containing compounds with carboxamide groups may interact with DNA repair pathways (e.g., O⁶-methylguanine-DNA methyltransferase).

Critical Analysis of Structural Determinants

  • Sulfonamide vs.
  • Aromatic vs. Heterocyclic Substituents : The 3-methylphenyl group may confer greater metabolic stability than the triazolopyrazine in S903-1453, which could be prone to oxidative degradation.
  • Toxicity Profile : Derivatives like 4h and 4m demonstrate that piperidine-1-carboxamides can achieve low toxicity, suggesting the target compound may share this advantage if optimized .

Biological Activity

N,N-dimethyl-4-((3-methylphenylsulfonamido)methyl)piperidine-1-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound's molecular formula is C16H22N2O2SC_{16}H_{22}N_2O_2S, with a molecular weight of approximately 306.43 g/mol. Its structural features include a piperidine ring substituted with a sulfonamide group, which is crucial for its biological activity.

Research indicates that this compound exhibits significant interaction with serotonin receptors, particularly the 5-HT7 receptor. It acts as an antagonist, which may influence various physiological processes such as mood regulation and circadian rhythms. The binding affinity to the receptor and the resulting pharmacological effects are critical for understanding its therapeutic potential.

Pharmacological Effects

  • Serotonin Receptor Modulation : The compound has been identified as a selective antagonist of the 5-HT7 receptor, which plays a role in neurotransmission and has implications in treating disorders like depression and anxiety .
  • Antidepressant Activity : Studies suggest that antagonism of the 5-HT7 receptor may lead to antidepressant-like effects in animal models. This is attributed to enhanced serotonergic transmission in specific brain regions .
  • Neuroprotective Properties : Preliminary findings indicate potential neuroprotective effects, possibly through modulation of neuroinflammatory pathways, although further investigation is required to substantiate these claims.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Serotonin AntagonismSelective antagonist of 5-HT7 receptor
Antidepressant EffectsDemonstrated in preclinical models
NeuroprotectionPotential modulation of neuroinflammation

Notable Research

  • Study on Antidepressant Effects : A study published in 1998 highlighted the compound's ability to enhance serotonin signaling, suggesting a mechanism for its antidepressant properties .
  • Neuroprotective Mechanisms : Research into neuroprotective effects indicates that this compound may reduce oxidative stress markers in neuronal cells, promoting cell survival under stress conditions.

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